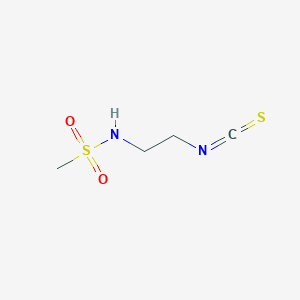

N-(2-isothiocyanatoethyl)methanesulfonamide

Übersicht

Beschreibung

N-(2-isothiocyanatoethyl)methanesulfonamide: is an organic compound with the molecular formula C4H8N2O2S2. It is characterized by the presence of an isothiocyanate group attached to an ethyl chain, which is further connected to a methanesulfonamide group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-isothiocyanatoethyl)methanesulfonamide typically involves the reaction of 2-aminoethyl methanesulfonamide with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate group. The general reaction scheme is as follows:

2-aminoethyl methanesulfonamide+thiophosgene→this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control .

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-isothiocyanatoethyl)methanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

Addition Reactions: The compound can react with nucleophiles, such as amines, to form substituted thioureas.

Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.

Solvents: Common solvents include dichloromethane, acetonitrile, and dimethyl sulfoxide.

Catalysts: Catalysts such as triethylamine and pyridine are often used to facilitate reactions.

Major Products Formed:

Thiourea Derivatives: Formed through nucleophilic substitution reactions.

Substituted Thioureas: Formed through addition reactions with nucleophiles

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

N-(2-isothiocyanatoethyl)methanesulfonamide and its derivatives have shown significant promise as anticancer agents. Isothiocyanates, in general, are known for their ability to induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells.

- Mechanism of Action : The compound increases intracellular reactive oxygen species (ROS) levels and depletes glutathione (GSH), leading to oxidative stress that can effectively kill cancer cells .

- Case Studies : Research has demonstrated that derivatives of isothiocyanates can enhance anticancer activity against various cell lines, including pancreatic and gastric cancer cells . For instance, compounds derived from this compound have been tested for their efficacy against human cancer cell lines such as Panc1 and HGC27, revealing promising results in terms of potency and selectivity .

Enzyme Inhibition

Another significant application of this compound lies in its ability to inhibit specific enzymes, particularly carbonic anhydrases (CAs).

- Carbonic Anhydrase Inhibition : Compounds containing sulfonamide structures are well-documented as inhibitors of carbonic anhydrases, which play a crucial role in tumor biology by regulating pH levels within the tumor microenvironment . This inhibition can lead to decreased extracellular pH, promoting matrix decomposition and potentially enhancing drug delivery to tumors .

- Selectivity : The design of new small molecules that target specific CA isoforms is critical for developing effective treatments without side effects. This compound can be modified to improve selectivity for certain CA isoforms, making it a valuable candidate for further research in this area .

Drug Development

This compound is also being explored as a covalent drug candidate.

- Covalent Binding : The compound has been shown to form covalent bonds with nucleophilic residues on target proteins, such as cysteine or serine residues on mutant Ras proteins associated with various cancers. This mechanism can disrupt downstream signaling pathways that promote tumor growth and survival .

- Therapeutic Potential : By targeting mutated Ras proteins, which are implicated in many cancers, this compound could be developed into a therapeutic agent for treating Ras-associated disorders . The ability to form stable covalent bonds enhances the potential efficacy of the drug while reducing the likelihood of resistance.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of N-(2-isothiocyanatoethyl)methanesulfonamide involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their structure and function. The molecular targets include amino acid residues such as cysteine, lysine, and histidine. The pathways involved in its action include the inhibition of enzyme activities and the disruption of protein-protein interactions .

Vergleich Mit ähnlichen Verbindungen

N-(2-isothiocyanatoethyl)benzenesulfonamide: Similar structure but with a benzene ring instead of a methane group.

N-(2-isothiocyanatoethyl)ethanesulfonamide: Similar structure but with an ethane group instead of a methane group.

Uniqueness: N-(2-isothiocyanatoethyl)methanesulfonamide is unique due to its specific combination of an isothiocyanate group and a methanesulfonamide group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .

Biologische Aktivität

N-(2-isothiocyanatoethyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Overview of Isothiocyanates

Isothiocyanates are compounds derived from glucosinolates, which are found in cruciferous vegetables. They have been studied for their anticancer properties and ability to modulate various biological pathways. The isothiocyanate functional group is known for its reactivity, particularly in forming covalent bonds with nucleophiles such as cysteine residues in proteins.

The biological activity of this compound primarily involves its role as an inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. These enzymes play critical roles in physiological processes, including respiration and acid-base balance.

Inhibition Studies

Recent studies have reported that this compound exhibits significant inhibitory effects on various isoforms of carbonic anhydrase:

- Inhibition Potency : The compound has been shown to inhibit hCA I and hCA II with varying degrees of potency. For instance, the inhibition constants (Ki) for hCA I were reported in the range of 567.6–940.3 nM, while hCA II showed stronger inhibition with Ki values between 16.9–21.3 nM .

- Selectivity : The compound demonstrated selective inhibition against certain isoforms, making it a candidate for targeted therapeutic applications in conditions where specific isoforms are implicated.

Case Studies and Experimental Data

- Carbonic Anhydrase Inhibition :

- Structure-Activity Relationship (SAR) :

- Therapeutic Potential :

Data Table: Inhibition Potency of this compound

| Enzyme Isoform | Inhibition Constant (Ki) | Selectivity Index |

|---|---|---|

| hCA I | 567.6–940.3 nM | Moderate |

| hCA II | 16.9–21.3 nM | High |

| hCA IX | Not determined | Low |

| hCA XII | Not determined | Low |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(2-isothiocyanatoethyl)methanesulfonamide, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via alkylation of methanesulfonamide with 2-chloroethyl isothiocyanate or by introducing the isothiocyanate group post-synthesis. For example, reacting methanesulfonamide with 2-aminoethyl chloride followed by thiophosgene treatment. Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Purity is confirmed via HPLC (>98%) and melting point analysis (e.g., 82–85°C, consistent with sulfonamide derivatives) .

Q. Which spectroscopic techniques are optimal for characterizing the structure and functional groups of this compound?

- Methodological Answer :

- IR Spectroscopy : The isothiocyanate (-NCS) group shows a sharp peak near 2100 cm⁻¹. Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹ .

- NMR : ¹H NMR reveals the ethyl chain (δ 3.4–3.6 ppm for -CH₂-NCS; δ 3.1–3.3 ppm for -CH₂-SO₂-) and sulfonamide NH (δ 5.5–6.0 ppm, broad). ¹³C NMR confirms the isothiocyanate carbon at δ 120–130 ppm .

- Mass Spectrometry : ESI-MS identifies the molecular ion [M+H]⁺ (e.g., m/z 209.1 for C₅H₁₀N₂O₂S₂) .

Q. How does the reactivity of the isothiocyanate group influence experimental design in cross-linking or bioconjugation studies?

- Methodological Answer : The -NCS group reacts selectively with amines or thiols under mild conditions (pH 7–9, 25°C). For controlled conjugation:

- Use buffered aqueous solutions (e.g., PBS) to avoid hydrolysis.

- Monitor reaction progress via TLC or UV-Vis (loss of -NCS absorbance at 245 nm).

- Quench excess reagent with cysteine or ethanolamine .

Advanced Research Questions

Q. How can DFT calculations predict the electronic structure and UV/Vis absorption properties of this compound?

- Methodological Answer : Optimize geometry using B3LYP/6-311+G(d,p) in Gaussian. Calculate HOMO-LUMO gaps to predict charge-transfer transitions. Simulate UV/Vis spectra via TD-DFT, comparing with experimental λ_max (e.g., 270–290 nm for sulfonamides). Validate with solvent corrections (PCM model for water or ethanol) .

Q. What experimental and computational approaches resolve contradictions in reported stability data (e.g., thermal decomposition vs. hydrolytic sensitivity)?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset (e.g., >150°C in N₂ atmosphere).

- Hydrolysis Studies : Monitor -NCS degradation in aqueous buffers (pH 4–10) via HPLC.

- Computational Modeling : Use QSPR to correlate molecular descriptors (e.g., logP, dipole moment) with stability trends .

Q. What mechanistic insights explain the sulfonamide group’s role in modulating biological activity (e.g., enzyme inhibition)?

- Methodological Answer :

- Docking Studies : Simulate binding interactions with target enzymes (e.g., carbonic anhydrase) using AutoDock Vina. Identify hydrogen bonds between sulfonamide SO₂ and active-site Zn²⁺.

- SAR Analysis : Compare inhibitory potency of analogs with modified sulfonamide substituents (e.g., -CF₃ vs. -CH₃) .

Eigenschaften

IUPAC Name |

N-(2-isothiocyanatoethyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2S2/c1-10(7,8)6-3-2-5-4-9/h6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAZVAWKFTJNUEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.